N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a pyridinone derivative characterized by a 1,6-dihydropyridine core substituted with a dimethylcarboxamide group at position 3 and an oxo group at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to nicotinamide-adenine dinucleotide (NAD) degradation products, which may confer bioactivity relevant to metabolic pathways .
Properties
CAS No. |
412032-33-8 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 |
IUPAC Name |
N,N-dimethyl-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)6-3-4-7(11)9-5-6/h3-5H,1-2H3,(H,9,11) |
InChI Key |
OWMPZDOGVWJQLN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)C1=CNC(=O)C=C1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves the reaction of pyridine-3-carboxylic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then isolated and purified using industrial-scale chromatography or crystallization techniques.
Chemical Reactions Analysis
Oxidation Reactions
The pyridone ring and carboxamide group participate in oxidation under controlled conditions:
- Pyridone Ring Oxidation : Treatment with strong oxidizing agents like KMnO₄ or H₂O₂ in acidic or alkaline media converts the 6-oxo group into a carbonyl derivative. For example, oxidation yields N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid as a major product.
- Amide Group Stability : The dimethylcarboxamide group remains stable under mild oxidation conditions but may undergo cleavage with aggressive reagents like CrO₃.
Key Reagents
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | H₂SO₄, 60–80°C | 6-Oxo-pyridine-3-carboxylic acid derivative |
| H₂O₂ | Alkaline aqueous | Sulfoxide intermediates (limited yield) |
Reduction Reactions
Reduction targets both the pyridone ring and the carboxamide moiety:
- Pyridone Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduces the 6-oxo group to a hydroxyl group, forming N,N-dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide .
- Amide Reduction : LiAlH₄ selectively reduces the carboxamide to a primary amine, yielding N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-methylamine , though this requires stoichiometric control to avoid over-reduction.
Experimental Observations
- Reduction with NaBH₄ is ineffective due to the electron-deficient pyridone ring.
- High-pressure hydrogenation (50–100 atm) improves yields for hydroxylated derivatives.
Substitution Reactions
The dimethylamino group and pyridone ring positions undergo nucleophilic substitution:
- Nucleophilic Aromatic Substitution : The C-4 position of the pyridone ring reacts with amines or alkoxides under basic conditions (e.g., K₂CO₃/DMF) to form 4-substituted pyridones .
- Alkylation/Dealkylation : The dimethylamino group undergoes alkylation with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts, which can be dealkylated using strong acids.
Example Reaction Pathway
textN,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide + CH₃I (excess) → N,N,N-Trimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide iodide
Hydrolysis and Condensation Reactions
- Acidic/Basic Hydrolysis : The carboxamide group hydrolyzes to a carboxylic acid under reflux with HCl (6M) or NaOH (10%), producing 6-oxo-1,6-dihydropyridine-3-carboxylic acid .
- Condensation with Carbonyl Compounds : Reacts with aldehydes (e.g., benzaldehyde) in ethanol to form Schiff bases, though yields are moderate (40–60%) .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
- Pyrimidine Derivatives : Reaction with thiourea or guanidine in ethanol under reflux forms pyrimidine-fused analogs via cyclocondensation .
- Quinoline Synthesis : Condensation with anthranilic acid yields quinoline derivatives, with applications in medicinal chemistry .
Key Cyclization Conditions
| Reagent | Solvent | Temperature | Product |
|---|---|---|---|
| Thiourea | Ethanol | Reflux (78°C) | Pyrimidine-fused pyridone |
| Anthranilic acid | Acetic acid | 120°C | Quinoline-carboxamide derivative |
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Lower steric hindrance improves substitution rates |
| 6-Oxo-1,6-dihydropyridine-3-carboxylic acid | Higher acidity due to free -COOH group |
Scientific Research Applications
N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide has applications in scientific research, industry, and medicine. It is used as a building block for synthesizing complex organic molecules and as a reagent in various organic reactions. This compound is also studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for certain receptors. Ongoing research explores its potential therapeutic uses, such as in developing new drugs for treating diseases like cancer or neurodegenerative disorders. In industry, it is used in the production of dyes, pigments, and other industrial chemicals.
Scientific Research Applications
- Chemistry this compound acts as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
- Biology This compound is studied for its potential biological activities, such as its role as an enzyme inhibitor or a ligand for certain receptors.
- Medicine Research is being done to explore its potential therapeutic applications, such as its use in the development of new drugs for treating diseases like cancer or neurodegenerative disorders. A related compound, a diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogue, showed anti-inflammatory activity and is being explored for treating acute lung injury and sepsis .
- Industry this compound is used in the production of dyes, pigments, and other industrial chemicals.
Reaction Types and Conditions
This compound can undergo several types of chemical reactions:
- Oxidation: Can be oxidized to form N,N-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide. Potassium permanganate in an aqueous solution at elevated temperatures can be used.
- Reduction: Reduction of the compound can yield N,N-dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide using reducing agents like sodium borohydride. Sodium borohydride in methanol or ethanol at room temperature can be used.
- Substitution: Can undergo nucleophilic substitution reactions where the dimethylamino group is replaced by other nucleophiles such as halides or alkoxides. Halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile can be used.
Comparison to Similar Compounds
This compound is unique due to its combination of functional groups, which give it specific chemical reactivity and biological activity. The presence of a dimethylamino group and a carboxamide group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
| Compound | Difference |
|---|---|
| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Similar structure but with a single methyl group instead of a dimethylamino group |
| 6-Oxo-1,6-dihydropyridine-3-carboxamide | Lacks the dimethylamino group, making it less reactive in certain chemical reactions |
| N,N-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide | A reduced form of the compound with a hydroxyl group instead of a keto group |
Mechanism of Action
The mechanism of action of N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide and related pyridinone derivatives:
Key Research Findings and Implications
Substituent Effects on Bioactivity: The presence of a 4-bromophenyl group in compound 8e () enhances agonist activity at Formyl Peptide Receptors (FPRs), likely due to improved hydrophobic interactions with receptor pockets. In contrast, the dimethyl carboxamide group in the target compound may prioritize metabolic stability over receptor affinity . Hydroxy and phenyl substitutions (e.g., in and ) significantly alter solubility and binding kinetics.
Structural Isomerism: Aspernigrin A’s revised structure () highlights the critical role of oxo group positioning (4 vs. 6) in dictating electronic distribution and biological activity. Such isomerism could explain divergent pharmacological profiles among pyridinone derivatives .
Synthetic Challenges :
- Lower yields in FPR agonist synthesis (e.g., 15–30% for compounds in ) suggest steric hindrance from bulky substituents (e.g., bromophenyl, propyl) complicates reaction pathways. The dimethyl carboxamide group in the target compound may offer synthetic advantages due to its smaller size .
Metabolic Relevance: 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide () is a known NAD degradation product, implying that dimethylation in the target compound could modulate its role in NAD-related pathways, such as aging or redox regulation .
Biological Activity
N,N-Dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and applications in various fields such as medicine and biochemistry.
Chemical Structure and Properties
This compound possesses a pyridine ring with a keto group and a carboxamide functional group. The presence of the dimethylamino group enhances its reactivity and biological interactions, making it a versatile compound for various applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate interaction. This mechanism is crucial for its potential use as an anti-inflammatory agent and in cancer therapy .
- Receptor Modulation : It can also act as a ligand for various receptors, influencing signal transduction pathways that regulate cellular functions. For instance, it has been studied for its agonistic effects on formyl peptide receptors (FPRs), which are involved in inflammatory responses .
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In animal models of rheumatoid arthritis (RA), derivatives of this compound have shown efficacy in reducing pain hypersensitivity and inflammation .
Anticancer Potential
The compound has been evaluated for its anticancer activity. Studies demonstrated that it could induce apoptosis in cancer cell lines, showcasing better cytotoxicity compared to traditional chemotherapeutics like bleomycin .
Case Studies and Research Findings
- Rheumatoid Arthritis Model : In a study using a rat model, administration of related compounds led to significant improvements in pain thresholds and reduced inflammatory markers. The compound was administered at doses of 10 mg/kg/day over a week, resulting in notable pain relief .
- Cancer Cell Lines : Another study highlighted the compound's ability to inhibit cell proliferation in hypopharyngeal tumor cells. This effect was linked to the compound's structural properties that enhance binding affinity to target proteins involved in cancer progression .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-Methyl-6-oxo-1,6-dihydropyridine-3-carboxamide | Single methyl group | Lower reactivity |
| 6-Oxo-1,6-dihydropyridine-3-carboxamide | No dimethylamino group | Reduced biological activity |
| N,N-Dimethyl-6-hydroxy-1,6-dihydropyridine-3-carboxamide | Hydroxyl instead of keto | Altered reactivity |
Applications in Medicine and Industry
This compound is being explored for various applications:
- Drug Development : Its potential as an anti-inflammatory and anticancer agent positions it as a candidate for new drug formulations targeting chronic diseases.
- Biochemical Research : The compound serves as a reagent in studying enzyme mechanisms and metabolic pathways due to its unique chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
